Tofacitinib was initially developed through collaborative efforts between the National Institutes of Health and Pfizer. It is classified as a small molecule drug and falls under the category of investigational and approved drugs. Its chemical formula is , with a molar mass of approximately 312.37 g/mol .
The synthesis of (3S,4R)-Tofacitinib involves several key steps that utilize various organic chemistry techniques. The primary method of synthesis includes:
The detailed reaction conditions typically involve controlling temperature, pressure, and reaction time to optimize yield and purity. Specific solvents and catalysts may also be employed to facilitate these transformations.
The molecular structure of (3S,4R)-Tofacitinib can be described as follows:
The three-dimensional conformation of (3S,4R)-Tofacitinib can be analyzed using computational chemistry methods to predict its interaction with biological targets.
(3S,4R)-Tofacitinib participates in various chemical reactions primarily related to its mechanism of action as an inhibitor of Janus kinases. Key reactions include:
Tofacitinib exerts its therapeutic effects by inhibiting Janus kinases, which are crucial for the signaling pathways that mediate immune responses:
The physical and chemical properties of (3S,4R)-Tofacitinib include:
(3S,4R)-Tofacitinib has several scientific applications:
The synthesis of (3S,4R)-Tofacitinib—the enantiomerically pure active pharmaceutical ingredient (API)—relies critically on stereocontrolled strategies to establish its dual chiral centers. Modern approaches emphasize asymmetric catalysis and chiral auxiliary techniques to overcome historical yield and purity limitations. The pivotal step involves constructing the trans-3,4-disubstituted piperidine core* with high diastereoselectivity. One industrially optimized route employs a Rh(I)-(R,R)-Et-DuPhos-catalyzed asymmetric hydrogenation of a tetra-substituted enamide precursor, achieving >98% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) at kilogram scale [3] [5]. This method supersedes early-resolution techniques that suffered from low throughput, leveraging air-stable catalysts under mild conditions (50°C, 50 psi H₂) to afford the cis-piperidine intermediate, which undergoes epimerization to the thermodynamically stable trans configuration [7].
Alternative catalytic systems feature Ru-BINAP complexes for dynamic kinetic resolution (DKR) of racemic piperidinones, simultaneously racemizing the substrate while hydrogenating the enamide functionality. This one-pot process delivers the (3S,4R)-stereochemistry with 99% ee and 95% isolated yield, eliminating costly chromatographic separations [5]. Computational studies rationalize this selectivity: DFT calculations reveal a 2.3 kcal/mol energy preference for the Re-face attack on the (R)-configured enamide when complexed to the chiral Ru catalyst [7].
Table 1: Key Methodologies for Stereoselective Tofacitinib Synthesis
Method | Catalyst/Reagent | ee (%) | dr | Scale Suitability |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | >98 | >20:1 | Multi-kilogram |
Dynamic Kinetic Resolution | Ru-(S)-BINAP | 99 | >99:1 | Pilot plant |
Chiral Auxiliary | (S)-NAP-Oxazolidinone | 95 | 15:1 | Laboratory |
Chiral resolution remains indispensable for purifying (3S,4R)-Tofacitinib from synthetic mixtures containing its undesired (3R,4S)-enantiomer and achiral impurities. Critical intermediates include:
Reversed-phase chiral HPLC using CHIRALPAK IH columns (amylose-based CSP) with green solvents—ammonium acetate buffer (pH 8.0)/acetonitrile gradients—resolves (3S,4R)-Tofacitinib from its enantiomer with a resolution factor (Rs) >2.5. This method achieves a limit of quantitation (LOQ) of 0.1 μg/mL for the (3R,4S)-enantiomer, meeting ICH Q6A guidelines for chiral purity [4]. Complementary techniques include diastereomeric salt formation with L-tartaric acid, exploiting differential solubility in ethanol/water mixtures to yield the API with ≤0.05% enantiomeric impurity [3].
The (3S,4R)-stereochemistry of Tofacitinib is non-negotiable for its kinase selectivity profile. Biochemical and structural analyses demonstrate that inversion to (3R,4S) reduces JAK3 inhibition by 100-fold (IC₅₀ = 2 nM vs. 200 nM) while diminishing JAK1 selectivity by 8-fold [1] [7]. Molecular dynamics simulations reveal the structural basis:
Kinase profiling confirms stereospecificity: (3S,4R)-Tofacitinib inhibits JAK1 (IC₅₀ = 1.6 nM) and JAK3 (IC₅₀ = 2.0 nM) with >500-fold selectivity over JAK2 (IC₅₀ = 1,100 nM) and TYK2 (IC₅₀ = 3,400 nM). Conversely, the (3R,4S)-enantiomer exhibits attenuated selectivity (JAK1 IC₅₀ = 18 nM; JAK2 IC₅₀ = 420 nM), risking off-target effects like erythropoiesis suppression [1] [2]. This underscores why regulatory guidelines mandate ≤0.15% enantiomeric impurity in the API [4].
Table 3: Stereochemical Impact on Kinase Inhibition
Kinase | (3S,4R)-Tofacitinib IC₅₀ (nM) | (3R,4S)-Tofacitinib IC₅₀ (nM) | Selectivity Ratio ((3R,4S)/(3S,4R)) |
---|---|---|---|
JAK1 | 1.6 | 18 | 11.3 |
JAK2 | 1,100 | 420 | 0.38 |
JAK3 | 2.0 | 200 | 100 |
TYK2 | 3,400 | 2,900 | 0.85 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7